3-[(4-Fluorophenyl)(hydroxy)methyl]phenol
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Overview
Description
3-[(4-Fluorophenyl)(hydroxy)methyl]phenol is an organic compound characterized by the presence of a fluorophenyl group attached to a hydroxymethylphenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)(hydroxy)methyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and phenol.
Reaction Conditions: A common method involves the condensation of 4-fluorobenzaldehyde with phenol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol.
Reaction Mechanism: The base deprotonates the phenol, making it a better nucleophile, which then attacks the carbonyl carbon of the 4-fluorobenzaldehyde, forming the desired product after subsequent protonation and rearrangement steps.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)(hydroxy)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like copper(I) iodide.
Major Products
Oxidation: The major products include 3-[(4-Fluorophenyl)(oxo)methyl]phenol.
Reduction: The major products include 3-[(4-Fluorophenyl)(hydroxy)methyl]cyclohexanol.
Substitution: The major products depend on the nucleophile used, such as 3-[(4-Aminophenyl)(hydroxy)methyl]phenol.
Scientific Research Applications
3-[(4-Fluorophenyl)(hydroxy)methyl]phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-[(4-Fluorophenyl)(hydroxy)methyl]phenol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenol: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
3-Hydroxybenzyl Alcohol: Lacks the fluorophenyl group, which reduces its potential biological activity.
4-Fluorobenzyl Alcohol: Similar structure but lacks the phenolic hydroxyl group, affecting its reactivity and applications.
Uniqueness
3-[(4-Fluorophenyl)(hydroxy)methyl]phenol is unique due to the combination of the fluorophenyl and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[(4-fluorophenyl)-hydroxymethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13,15-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIUEJLTADFMAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(C2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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